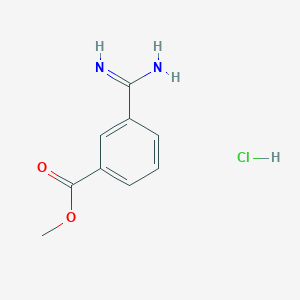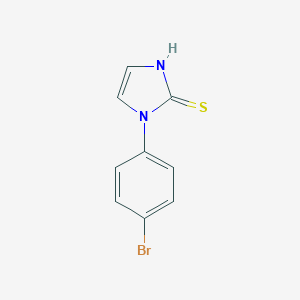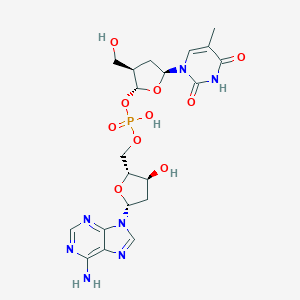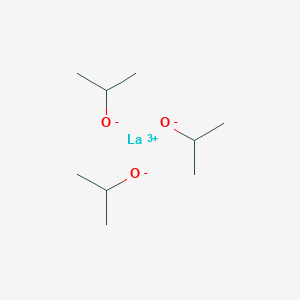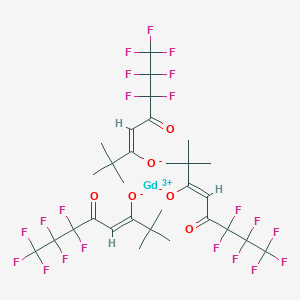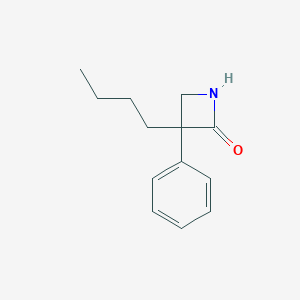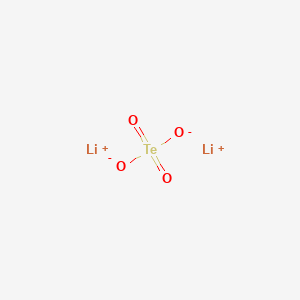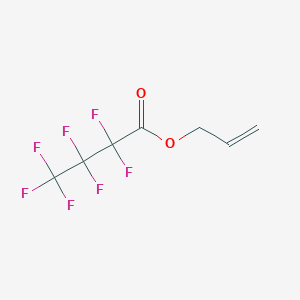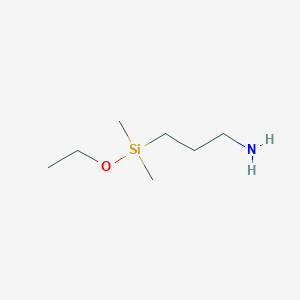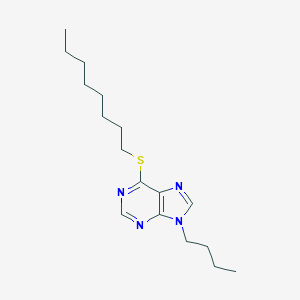
9-Butyl-6-octylsulfanylpurine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Butyl-6-octylsulfanylpurine, also known as BOSS, is a purine derivative that has been extensively studied for its potential as a therapeutic agent. BOSS is a synthetic compound that has been shown to have various biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties.
Mecanismo De Acción
The mechanism of action of 9-Butyl-6-octylsulfanylpurine is not fully understood, but it is thought to involve the inhibition of pro-inflammatory cytokines and the activation of antioxidant pathways. 9-Butyl-6-octylsulfanylpurine has been shown to inhibit the expression of TNF-alpha and IL-6, which are pro-inflammatory cytokines that play a role in the pathogenesis of many inflammatory diseases. 9-Butyl-6-octylsulfanylpurine has also been shown to activate the Nrf2 pathway, which is a key regulator of antioxidant and detoxification pathways.
Biochemical and Physiological Effects:
9-Butyl-6-octylsulfanylpurine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 9-Butyl-6-octylsulfanylpurine can inhibit the proliferation of cancer cells and induce apoptosis. 9-Butyl-6-octylsulfanylpurine has also been shown to reduce oxidative stress and inflammation in animal models of disease. In addition, 9-Butyl-6-octylsulfanylpurine has been shown to have a protective effect on the liver and kidney in animal models of toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 9-Butyl-6-octylsulfanylpurine in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. This makes it a cost-effective alternative to natural compounds that may be difficult to obtain. However, one limitation of using 9-Butyl-6-octylsulfanylpurine in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its biological activity.
Direcciones Futuras
There are several future directions for research on 9-Butyl-6-octylsulfanylpurine. One area of interest is the development of 9-Butyl-6-octylsulfanylpurine-based therapies for the treatment of inflammatory diseases and cancer. Another area of interest is the elucidation of the mechanism of action of 9-Butyl-6-octylsulfanylpurine, which could lead to the development of more targeted therapies. Additionally, the development of 9-Butyl-6-octylsulfanylpurine analogs with improved biological activity and pharmacokinetic properties is an area of active research.
Métodos De Síntesis
9-Butyl-6-octylsulfanylpurine can be synthesized using a multi-step process that involves the reaction of 2-chloro-6-octylpurine with butyl mercaptan in the presence of a base. The resulting product is then purified using column chromatography to obtain the final product. The synthesis of 9-Butyl-6-octylsulfanylpurine has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
9-Butyl-6-octylsulfanylpurine has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. 9-Butyl-6-octylsulfanylpurine has also been shown to have antioxidant properties, which could make it useful in the prevention of oxidative stress-related diseases such as cancer and neurodegenerative diseases.
Propiedades
Número CAS |
15923-50-9 |
|---|---|
Nombre del producto |
9-Butyl-6-octylsulfanylpurine |
Fórmula molecular |
C17H28N4S |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
9-butyl-6-octylsulfanylpurine |
InChI |
InChI=1S/C17H28N4S/c1-3-5-7-8-9-10-12-22-17-15-16(18-13-19-17)21(14-20-15)11-6-4-2/h13-14H,3-12H2,1-2H3 |
Clave InChI |
NVPJDDPNMWHPHC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCSC1=NC=NC2=C1N=CN2CCCC |
SMILES canónico |
CCCCCCCCSC1=NC=NC2=C1N=CN2CCCC |
Otros números CAS |
15923-50-9 |
Sinónimos |
9-butyl-6-octylsulfanyl-purine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



